molecular formula C17H20N2O3 B1231023 2,4,5-Trimethoxybenzaldehyde methyl(phenyl)hydrazone

2,4,5-Trimethoxybenzaldehyde methyl(phenyl)hydrazone

Cat. No. B1231023
M. Wt: 300.35 g/mol
InChI Key: HXBXALUFSKVNNJ-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(2,4,5-trimethoxyphenyl)methylideneamino]aniline is a member of phenylhydrazines.

Scientific Research Applications

Supramolecular Structures and Hydration Effects

Research into the structural properties of related hydrazones, such as 3,4,5-trimethoxybenzaldehyde isonicotinoylhydrazone, has revealed intricate supramolecular structures influenced by various hydrogen bonding interactions. In one study, the hydrazone molecules exhibited a range of hydrogen bonds, forming one-, two-, and three-dimensional structures depending on their hydration state. This demonstrates the compound's potential in designing complex molecular architectures, which could have implications for materials science and nanotechnology (Peralta et al., 2007).

Antifungal Potential

Hydrazones synthesized from 3,4,5-trimethoxybenzaldehyde have shown promising antifungal properties against several Candida species, including azole-resistant strains. This suggests their potential as a new class of antifungal agents, highlighting the importance of structural modification in enhancing biological activity and addressing drug resistance (Negru et al., 2021).

Nonlinear Optical Properties

The exploration of 3,4,5-trimethoxybenzaldehyde-4-nitrophenylhydrazone for its nonlinear optical properties has provided insights into the design of materials with enhanced optical responses. By examining the molecular packing and interaction within crystals of this compound, researchers have identified favorable characteristics for applications in optical devices and materials science (Choi et al., 2011).

Mesomorphic Properties and Material Design

Further studies on hydrazones derived from 3,4,5-trialkoxybenzaldehydes have investigated their mesomorphic properties, focusing on the balance between dipolar interactions and hydrogen bonding. This research is crucial for understanding how molecular modifications affect the liquid crystalline behavior of hydrazones, with potential implications for the development of new materials with specific optical and electronic properties (Knelles et al., 2021).

properties

Product Name

2,4,5-Trimethoxybenzaldehyde methyl(phenyl)hydrazone

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

N-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]aniline

InChI

InChI=1S/C17H20N2O3/c1-19(14-8-6-5-7-9-14)18-12-13-10-16(21-3)17(22-4)11-15(13)20-2/h5-12H,1-4H3/b18-12+

InChI Key

HXBXALUFSKVNNJ-LDADJPATSA-N

Isomeric SMILES

CN(C1=CC=CC=C1)/N=C/C2=CC(=C(C=C2OC)OC)OC

SMILES

CN(C1=CC=CC=C1)N=CC2=CC(=C(C=C2OC)OC)OC

Canonical SMILES

CN(C1=CC=CC=C1)N=CC2=CC(=C(C=C2OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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